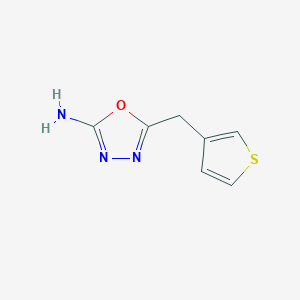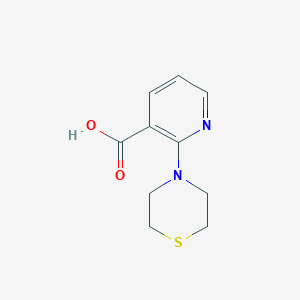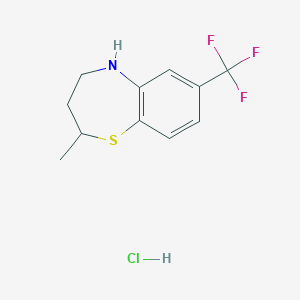
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride
Descripción general
Descripción
This compound is a benzothiazepine derivative. Benzothiazepines are a class of compounds that contain a benzene ring fused to a thiazepine core, which is a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms. The trifluoromethyl group attached to the benzene ring is a common functional group in medicinal chemistry due to its ability to modulate the chemical properties of the molecule .
Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present in the molecule. The benzothiazepine core might undergo electrophilic aromatic substitution reactions, while the trifluoromethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. The trifluoromethyl group is known to increase the lipophilicity of the molecule, which could influence its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Pharmacological and Synthetic Profile
Benzothiazepine derivatives, including 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, are highlighted for their significant role in drug research due to their wide range of biological activities. These compounds have been found active against various families of targets, making them valuable for lead discovery in medicinal chemistry. Their activities include functioning as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The exploration of their structure-activity relationship (SAR) aids in developing newer compounds with improved efficacy and safety profiles (Dighe et al., 2015).
Bioactivity and Therapeutic Potential
Research has shown that 1,5-benzothiazepine derivatives exhibit diverse biological activities, which include not only the roles mentioned above but also antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agent properties. This broad spectrum of bioactivity underscores the therapeutic potential of these compounds in addressing various health conditions. The detailed investigation into their pharmacological profiles supports the ongoing development of benzothiazepine-based therapies, potentially offering new treatment avenues across multiple disease states (Khasimbi et al., 2021).
Synthetic Approaches
The synthesis and chemical transformations of 1,5-benzothiazepines, including 2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride, have been a significant area of research. Developing a wide range of synthetic methods for these compounds is crucial for medicinal chemistry efforts to explore their full potential in drug development. The exploration of synthetic methodologies allows for the production of benzothiazepine derivatives with varied and enhanced biological activities, facilitating their application in drug discovery and development processes (Teli et al., 2023).
Direcciones Futuras
Given the lack of information on this specific compound, future research could focus on studying its synthesis, chemical properties, and potential biological activities. The benzothiazepine core and the trifluoromethyl group are both interesting features that could be explored for their potential medicinal chemistry applications .
Propiedades
IUPAC Name |
2-methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NS.ClH/c1-7-4-5-15-9-6-8(11(12,13)14)2-3-10(9)16-7;/h2-3,6-7,15H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGYXSNXGKDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2=C(S1)C=CC(=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(trifluoromethyl)-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



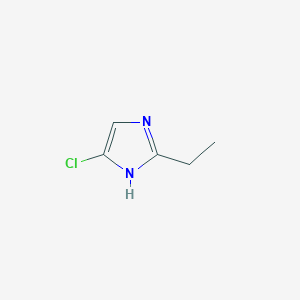
![[4-(4-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1437926.png)
![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)
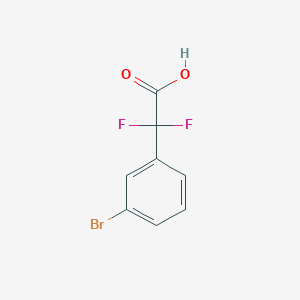
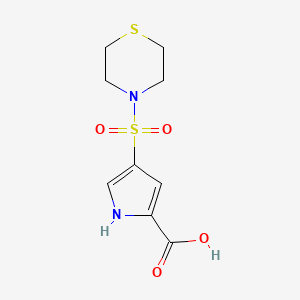
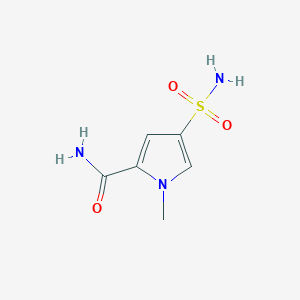
![3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde](/img/structure/B1437932.png)
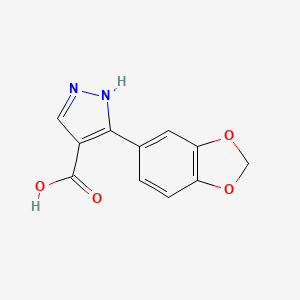
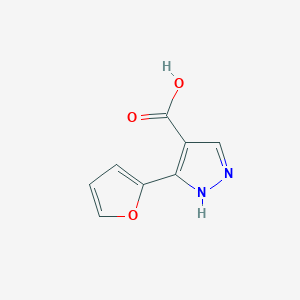
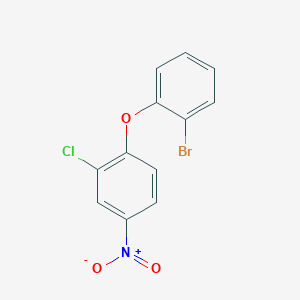
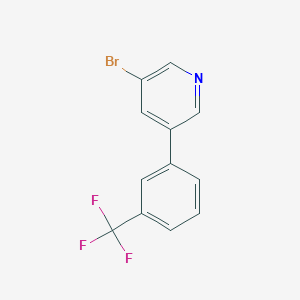
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B1437942.png)
